[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459300
InChI: InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-6-10(8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-,10-/m0/s1
SMILES: CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13459300

Molecular Formula: C13H25N3O3

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
IUPAC Name tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate
Standard InChI InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-6-10(8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-,10-/m0/s1
Standard InChI Key HHXSUEKIFZAWHQ-UWVGGRQHSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@@H](C1)NC(=O)OC(C)(C)C)N
SMILES CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N

Introduction

Synthesis and Preparation

The synthesis of carbamic acid tert-butyl esters typically involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. For [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, the synthesis would likely involve a similar approach, starting with the appropriate (S)-configured piperidine derivative.

Potential Applications

Compounds with similar structural motifs have shown various biological activities, including potential applications in medicinal chemistry. The unique combination of a piperidine ring and a carbamate group in [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester suggests it could be explored for novel therapeutic applications.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolar MassStereochemistry
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl esterC13H25N3O3271.36 g/mol(R)-configuration at piperidine
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl esterSimilar to C13H25N3O3Similar to 271.36 g/mol(S)-configuration at piperidine
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl esterC14H27N3O3285.38 g/mol(S)-configuration with methyl substitution

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